2-Chloro-2-(4-chlorophenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPSFRKJZTCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Exploration of 2 Chloro 2 4 Chlorophenyl Acetonitrile
Reactivity Profiles of the α-Chlorine Atom
The α-chlorine atom is situated at a benzylic position, which is a carbon atom directly attached to a benzene (B151609) ring. This structural feature is pivotal to its reactivity, rendering it susceptible to both nucleophilic displacement and radical-mediated processes due to the ability of the adjacent phenyl ring to stabilize intermediates such as carbocations and radicals.
The benzylic C-Cl bond in 2-Chloro-2-(4-chlorophenyl)acetonitrile is activated towards nucleophilic substitution. Such reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (S_N1) and the bimolecular nucleophilic substitution (S_N2). nih.gov
S_N1 Mechanism: This pathway involves a two-step process initiated by the departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. The stability of this intermediate is enhanced by the delocalization of the positive charge across the adjacent p-chlorophenyl ring. The planar carbocation is then attacked by a nucleophile from either face, potentially leading to a racemic mixture of products if the carbon center is chiral.
S_N2 Mechanism: In this concerted, single-step mechanism, a nucleophile attacks the electrophilic α-carbon at the same time as the chloride ion departs. This process results in an inversion of stereochemistry at the carbon center.
The preferred pathway depends on factors such as the strength of the nucleophile, the solvent polarity, and the steric environment of the substrate. nih.govpbworks.com For instance, reactions of similar α-halo benzylic compounds have been shown to proceed via either S_N1 or S_N2 pathways depending on the specific conditions. nih.gov
Table 1: Mechanistic Pathways for Nucleophilic Substitution
| Mechanism | Key Feature | Intermediate | Stereochemical Outcome | Favored By |
| S_N1 | Two-step process | Resonance-stabilized carbocation | Racemization | Polar protic solvents, weak nucleophiles |
| S_N2 | Concerted (one-step) | Pentacoordinate transition state | Inversion of configuration | Polar aprotic solvents, strong nucleophiles |
The α-C-Cl bond can also undergo homolytic cleavage when subjected to radical initiators, such as UV light or heat, to form an α-chlorobenzyl radical. rsc.org This radical species is significantly stabilized by resonance, with the unpaired electron delocalizing into the p-chlorophenyl ring. youtube.com This stability makes the benzylic position a prime site for free-radical reactions. youtube.com Once formed, this radical intermediate can participate in various propagation steps, such as reacting with another molecule to abstract an atom or adding across a double bond, leading to a variety of potential products. The study of benzyl (B1604629) and α-chlorobenzyl radicals has shown they can be observed spectroscopically and their decay kinetics followed, which typically occurs through bimolecular recombination. rsc.org
Transformations of the Nitrile Functionality
The cyano (-C≡N) group of this compound is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and amides.
Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org This transformation is a two-stage process where the nitrile is first converted to an amide, which is then subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.com A series of proton transfers leads to the formation of an amide intermediate, 2-chloro-2-(4-chlorophenyl)acetamide. Under continued heating in the acidic medium, this amide is further hydrolyzed to yield the final product, 2-chloro-2-(4-chlorophenyl)acetic acid, and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: With a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form the amide. This amide can then be hydrolyzed further under the basic conditions to yield a carboxylate salt (sodium 2-chloro-2-(4-chlorophenyl)acetate) and ammonia (B1221849). libretexts.org An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.
It is noteworthy that the basic hydrolysis of α-chloro nitriles can sometimes lead to ketones through the intermediacy of α-chloro amides and subsequent cyclization. stackexchange.com
The nitrile group can be reduced to a primary amine using various reducing agents. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions (H⁻) from the reducing agent to the nitrile carbon, followed by a workup with water to produce the primary amine. For this compound, this reaction would be expected to yield 2-chloro-2-(4-chlorophenyl)ethanamine. While specific studies on the α-chloro derivative are limited, the reduction of the parent compound, 4-chlorophenylacetonitrile, to 4-chlorophenethylamine (B57563) is a well-documented transformation. wikipedia.org
Table 2: Selected Reductive Methods for Nitriles
| Reagent | Product Type | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether solvent, followed by aqueous workup |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Primary Amine | High pressure, elevated temperature |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature, followed by aqueous workup |
As the amide is an intermediate in the complete hydrolysis of a nitrile, its formation and isolation can be achieved by using milder reaction conditions or specific reagents that favor stopping the reaction at the amide stage. libretexts.org
One method involves the controlled hydrolysis of the nitrile. For example, using potassium hydroxide in tert-butyl alcohol can be an effective method for converting nitriles to amides. acs.org Another approach is the use of acid-catalyzed hydration with reagents like a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which has been shown to be a highly selective method for converting both aliphatic and aromatic nitriles into their corresponding amides. acs.org For this compound, these methods would yield 2-chloro-2-(4-chlorophenyl)acetamide.
Electrophilic and Nucleophilic Aromatic Substitutions on the Chlorophenyl Moiety
The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic effects of its substituents. The chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. The -CH(Cl)CN group is strongly electron-withdrawing due to the combined inductive effects of the chlorine and the nitrile group, making it a powerful deactivating and meta-directing group. uci.edulibretexts.org
Electrophilic Aromatic Substitution (EAS)
The presence of two strong deactivating groups makes the aromatic ring of this compound highly electron-deficient and therefore very unreactive towards electrophilic aromatic substitution. libretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions to proceed, if at all. libretexts.orgyoutube.com
The directing effects of the existing substituents would be in opposition. The ring chlorine directs ortho to itself (positions 2 and 6), while the -CH(Cl)CN group directs meta to itself (also positions 2 and 6). Therefore, if an electrophilic substitution were to occur, it would be predicted to happen at the positions ortho to the chlorine atom.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the significant deactivation of the ring by the electron-withdrawing groups makes it a prime candidate for nucleophilic aromatic substitution (SNAr). libretexts.org The -CH(Cl)CN group, being para to the ring's chlorine atom, can effectively stabilize the negative charge of the intermediate formed during the reaction through resonance. libretexts.orgyoutube.com This reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The general mechanism is as follows:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate (the Meisenheimer complex). This step is typically the rate-determining step as it involves the disruption of aromaticity. libretexts.orgyoutube.com
Elimination: The aromaticity is restored by the departure of the chloride leaving group. libretexts.org
Strong nucleophiles like methoxide, hydroxide, or amines could potentially displace the chlorine on the aromatic ring under suitable conditions. libretexts.org
Advanced Mechanistic Investigations
Specific advanced mechanistic studies for reactions involving this compound are not readily found. The following sections describe the principles and methodologies that would be applied to investigate its reaction mechanisms, drawing on general knowledge of similar chemical systems.
Rate Law: Rate = k[Substrate][Nucleophile]
This rate law is consistent with the bimolecular nature of the rate-determining step (the formation of the Meisenheimer complex). youtube.com The reaction order can be determined experimentally by measuring the initial reaction rate while systematically varying the concentration of each reactant independently.
Table 1: Hypothetical Kinetic Data for an SNAr Reaction
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
This table illustrates how doubling the concentration of either reactant doubles the initial rate, confirming a first-order dependence on each.
The transition state (TS) represents the highest energy point along the reaction coordinate. For the rate-determining step of an SNAr reaction, the transition state leads to the formation of the Meisenheimer complex. Its structure would involve the partial formation of the bond between the nucleophile and the aromatic carbon, and the π-electron system of the ring would be significantly perturbed.
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for characterizing such transition states. mdpi.com These calculations can determine the geometry, energy, and vibrational frequencies of the transition state, providing insight into the reaction's activation energy (Ea). A reaction coordinate diagram for a typical SNAr reaction shows the relative energies of the reactants, transition state, intermediate, and products.
Kinetic Isotope Effects (KIEs) are changes in the reaction rate upon isotopic substitution and serve as a sensitive probe of the reaction mechanism, particularly the rate-determining step. pharmacy180.comprinceton.edu
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. pharmacy180.com
Secondary KIE: Smaller secondary KIEs (kH/kD ≈ 0.7–1.5) occur when the bond to the isotope is not broken but its environment changes between the reactant and the transition state. ias.ac.in
For a hypothetical electrophilic aromatic substitution on the chlorophenyl ring, the C-H bond is broken in the second step (rearomatization). If the first step (attack by the electrophile) is rate-determining, as is common, a small secondary KIE (kH/kD ≈ 1) would be expected. pharmacy180.com If C-H bond cleavage becomes rate-limiting, a large primary KIE would be observed.
For a nucleophilic aromatic substitution where the chlorine atom is replaced, no primary hydrogen KIE would be expected, as no C-H bond is broken in the rate-determining step. However, a small secondary KIE might be observed if the hybridization of the ring carbons changes in the transition state. ias.ac.in Studying chlorine isotope effects (k³⁵Cl/k³⁷Cl) could provide direct insight into the C-Cl bond-breaking process.
Table 2: Expected Kinetic Isotope Effects (KIE) for Aromatic Substitutions
| Reaction Type | Isotopic Substitution | Expected klight/kheavy | Inference |
|---|---|---|---|
| EAS (Rate-determining attack) | Ring C-H vs C-D | ~1.0 - 1.3 | C-H bond not broken in rate-determining step. |
| SNAr (Rate-determining attack) | Ring C-H vs C-D | ~1.0 | No C-H bond cleavage involved. |
| SNAr (Rate-determining attack) | C-³⁵Cl vs C-³⁷Cl | >1.0 | C-Cl bond is partially broken in the transition state. |
This table summarizes the theoretical KIE values that would be used to probe the mechanisms of substitution reactions on the target compound.
Compound Reference Table
Advanced Computational and Theoretical Studies of 2 Chloro 2 4 Chlorophenyl Acetonitrile and Analogs
Quantum Mechanical Characterization of Molecular and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular structure, vibrational modes, and spectroscopic characteristics with a high degree of accuracy.
Optimized Geometries and Conformational Analysis
For related compounds such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, theoretical calculations have been performed to determine their structural properties. The molecular geometry of such compounds in their ground state is typically optimized using methods like Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Vibrational Frequency Analysis and Potential Energy Distribution
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational analysis is crucial for the assignment of these experimental bands. For analogs like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations are used to compute the harmonic vibrational frequencies. The potential energy distribution (PED) analysis is then employed to assign these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For instance, in a study on an alpha-aminonitrile, the assignment of fundamental vibration modes was conducted based on PED. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for computing NMR chemical shifts. For example, the 1H-NMR chemical shifts of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile have been calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, with the optimized geometry of the molecule and a reference compound like Tetramethylsilane (TMS). researchgate.net
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule govern its reactivity and interactions with other molecules. Computational methods provide key insights into these characteristics.
Frontier Molecular Orbital Theory (HOMO-LUMO Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org For the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. malayajournal.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. malayajournal.org
| Property | Value |
| HOMO Energy | -5.2822 eV |
| LUMO Energy | -1.2715 eV |
| HOMO-LUMO Energy Gap | 4.0106 eV |
| Table 1: Frontier Molecular Orbital Energies for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org |
Utility of 2 Chloro 2 4 Chlorophenyl Acetonitrile and Its Chemical Relatives As Synthetic Building Blocks
Intermediate in Complex Molecular Synthesis
The (4-chlorophenyl)acetonitrile scaffold is a fundamental building block in multi-step organic syntheses. Its chemical structure allows for reactions such as alkylations, condensations, reductions, and hydrolyses, providing pathways to diverse functional groups and molecular frameworks. mdpi.comnih.gov For instance, the synthesis of the antiparasitic drug Closantel (B1026) involves the condensation of p-chlorobenzyl cyanide with 4-chloro-2-nitrotoluene. cjph.com.cn This reaction forms a complex intermediate, 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile, which highlights the role of the starting acetonitrile (B52724) in constructing a polysubstituted aromatic system. cjph.com.cngoogle.com Similarly, in the synthesis of the muscle relaxant Baclofen, 2-(4-chlorophenyl)acetonitrile is reacted with agents like glyoxylic acid to build the carbon backbone necessary for the final active molecule. justia.comgoogle.com These examples underscore the role of (4-chlorophenyl)acetonitrile derivatives as pivotal intermediates that enable the assembly of intricate molecular structures required for specific biological activities.
Precursor for Pharmaceutically Relevant Compounds
The (4-chlorophenyl)acetonitrile structure is a key component in the synthesis of numerous pharmaceutical agents across different therapeutic classes. wikipedia.org Its derivatives are instrumental in building the core structures of drugs targeting parasitic infections, central nervous system disorders, and other conditions.
Table 1: Pharmaceuticals Derived from (4-chlorophenyl)acetonitrile Precursors
| Drug Name | Therapeutic Class | Starting Precursor |
|---|---|---|
| Closantel Sodium | Antiparasitic | (4-chlorophenyl)acetonitrile |
| Baclofen | CNS-Active Agent (Muscle Relaxant) | 2-(4-chlorophenyl)acetonitrile |
| Lorcaserin | CNS-Active Agent (Anti-obesity) | (4-chlorophenyl)acetonitrile |
The synthesis of the broad-spectrum antiparasitic drug Closantel Sodium relies on a key intermediate derived from (4-chlorophenyl)acetonitrile. The process involves the condensation of p-chlorobenzyl cyanide (another name for (4-chlorophenyl)acetonitrile) with 4-chloro-2-nitrotoluene. cjph.com.cnenvironmentclearance.nic.in This initial step yields a complex oxime intermediate, which is then reduced to form 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (also referred to as Closantel Amine Intermediate). cjph.com.cngoogle.comenvironmentclearance.nic.ingoogle.comgoogle.com This aniline (B41778) derivative is the crucial component that is subsequently acylated with 3,5-diiodosalicylic acid derivatives to complete the synthesis of Closantel. environmentclearance.nic.in This pathway demonstrates the essential role of the acetonitrile precursor in assembling the core structure of the final drug.
Derivatives of (4-chlorophenyl)acetonitrile are also pivotal in synthesizing drugs that act on the central nervous system (CNS).
Baclofen : An improved synthesis for Baclofen, a muscle relaxant, utilizes 2-(4-chlorophenyl)acetonitrile as the starting material. justia.comgoogle.com The synthesis involves reacting this precursor with glyoxylic acid to form 3-(4-chlorophenyl)-3-cyanoacrylic acid. This intermediate undergoes an in-situ reduction to yield 3-(4-chlorophenyl)-3-cyanopropanoic acid, which is then further reduced to produce Baclofen. justia.comgoogle.com
Lorcaserin : The anti-obesity agent Lorcaserin is another pharmaceutical whose synthesis can originate from (4-chlorophenyl)acetonitrile. wikipedia.org The synthesis involves the reduction of the nitrile group in 4-chlorophenylacetonitrile to form 4-chlorophenethylamine (B57563), which serves as a key building block for the subsequent steps leading to the final cyclized structure of Lorcaserin. wikipedia.org
The utility of (4-chlorophenyl)acetonitrile extends to the synthesis of other important drugs, such as the antimalarial and antiparasitic agent Pyrimethamine. wikipedia.org The traditional and widely cited synthesis of Pyrimethamine begins with p-chlorophenylacetonitrile. wikipedia.orgwikimedia.org This starting material undergoes a condensation reaction with an ethyl propionate (B1217596) ester. wikipedia.orgissuu.com The resulting product, 2-(4-chlorophenyl)-3-oxopentanenitrile, is a key intermediate which is then converted to an enol ether. wikimedia.orgyoutube.com This enol ether is subsequently reacted with guanidine (B92328) to form the pyrimidine (B1678525) ring, yielding the final drug, Pyrimethamine. wikipedia.orgwikimedia.org
Role in Agrochemical Development
Beyond pharmaceuticals, (4-chlorophenyl)acetonitrile and its derivatives are valuable intermediates in the development of agrochemicals, particularly pesticides. wikipedia.org The structural features of these compounds are leveraged to create effective and targeted crop protection agents.
A notable example of the application of (4-chlorophenyl)acetonitrile in the agrochemical sector is in the synthesis of the pyrethroid insecticide fenvalerate. wikipedia.orgechemi.comchembk.com Fenvalerate is a highly active contact insecticide used against a wide range of agricultural pests. nih.govwikipedia.org The synthesis involves using 4-chlorophenylacetonitrile as a precursor to prepare 2-(4-chlorophenyl)-3-methylbutyric acid (also known as fenvaleric acid). wikipedia.orgechemi.com This acid is then converted to its acyl chloride, 2-(4-chlorophenyl)-3-methylbutyryl chloride, which is a key component that is esterified with 3-phenoxybenzaldehyde (B142659) cyanohydrin to produce fenvalerate. nih.govgoogle.com
Table 2: Agrochemicals Derived from (4-chlorophenyl)acetonitrile Precursors
| Agrochemical Name | Type | Key Intermediate |
|---|
Applications in Material Science and Dyes
The chemical reactivity of 2-chloro-2-(4-chlorophenyl)acetonitrile and its structural analogs, primarily centered around the activated nitrile and benzylic chloride functionalities, positions them as versatile precursors in the synthesis of a variety of organic molecules. This versatility extends to the creation of functional materials and dyes, where the unique electronic and structural contributions of the chloro- and phenyl-substituted acetonitrile core can be exploited. While direct applications of this compound in material science and dye chemistry are not extensively documented in publicly available literature, the utility of closely related arylacetonitrile derivatives provides a strong basis for their potential in these fields.
In the realm of material science , the incorporation of halogenated aryl groups into polymer backbones is a known strategy to impart specific properties such as enhanced thermal stability, flame retardancy, and high refractive indices. For instance, the introduction of chlorine atoms into polyimides, a class of high-performance polymers, has been shown to produce materials with excellent optical transparency and a high refractive index. youtube.com While these examples often utilize chlorinated diamines as monomers, the principle of leveraging halogenated aromatic structures is directly applicable. This compound, with its two chlorine atoms, could serve as a monomer or a modifying agent in condensation polymerization reactions to create polyesters, polyamides, or polyimides with tailored optical and physical properties.
The nitrile group in these compounds also offers a reactive handle for various chemical transformations suitable for polymer synthesis. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form heterocyclic structures. These transformations open avenues for creating a diverse range of monomers from a single starting material.
In the field of dyes , arylacetonitriles are valuable intermediates for the synthesis of heterocyclic colorants. The core structure can be elaborated to form various chromophoric systems. For instance, derivatives of 2-amino-3-cyanopyridines, which can be synthesized from precursors containing the acetonitrile moiety, are used to create heterocyclic azo dyes. researchgate.net The presence of the 4-chlorophenyl group in this compound would be expected to influence the final color of the dye, potentially leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum.
Although direct synthesis of azo dyes from this compound is not a conventional route, its derivatives could potentially serve as coupling components in diazotization-coupling reactions, a cornerstone of azo dye synthesis. researchgate.netgoogle.compolytechnique.edu The electron-withdrawing nature of the chloro and nitrile groups can influence the reactivity of the aromatic ring and the properties of the resulting dye.
A patent describes the synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a more complex derivative, highlighting the feasibility of further functionalizing the aryl rings of such molecules. google.com This amino-substituted derivative could, in principle, be diazotized and coupled to form azo dyes.
The following table summarizes the potential applications and the key reactive sites of this compound and its relatives in material science and dye synthesis, based on the known chemistry of analogous compounds.
| Application Area | Relevant Functional Group(s) | Potential Synthetic Route | Resulting Material/Dye Class | Potential Properties |
| Material Science | Benzylic Chloride, Nitrile, Chlorinated Phenyl Ring | Condensation Polymerization (after hydrolysis of nitrile to acid or reduction to amine) | Polyesters, Polyamides, Polyimides | High Refractive Index, Thermal Stability, Flame Retardancy |
| Dye Synthesis | Nitrile, Phenyl Ring | Cyclization reactions to form heterocyclic systems, followed by coupling reactions | Heterocyclic Dyes | Varied colors depending on the final chromophoric system |
| Dye Synthesis | Amino-substituted derivatives | Diazotization and Azo Coupling | Azo Dyes | Potentially broad color range with good fastness properties |
Further research into the specific reactivity of this compound is necessary to fully elucidate its potential as a building block in these advanced applications. The existing knowledge base for related compounds, however, strongly suggests a promising future for this and similar molecules in the development of novel materials and colorants.
Future Perspectives and Emerging Research Directions in 2 Chloro 2 4 Chlorophenyl Acetonitrile Chemistry
Development of Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of 2-chloro-2-(4-chlorophenyl)acetonitrile, which is typically prepared via the α-chlorination of 4-chlorophenylacetonitrile, there is considerable scope for developing more sustainable methodologies.
Traditional methods often rely on chlorinating agents like chlorine gas or sulfuryl chloride, which present significant handling and environmental hazards. A key research direction will be the replacement of these reagents with greener alternatives. This includes exploring solid chlorinating agents that are safer to handle and generate less toxic byproducts. Furthermore, the development of solvent-free reaction conditions is a high-priority goal. As demonstrated in related transformations, eliminating solvents can lead to a significant reduction in waste and energy usage, contributing to a more environmentally benign process.
Another promising avenue is the adoption of alternative energy sources to drive the chlorination reaction. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times, improve yields, and reduce side reactions in a wide range of organic transformations. The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient route compared to conventional thermal heating.
The principles of sustainable synthesis can be summarized in the following table:
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids, or adopting solvent-free conditions. |
| Design for Energy Efficiency | Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the 4-chlorophenylacetonitrile precursor. |
| Catalysis | Developing highly selective and reusable catalysts to replace stoichiometric reagents, thereby reducing waste. |
By focusing on these areas, future research can establish synthetic pathways to this compound that are not only efficient but also environmentally responsible.
Exploration of Novel Catalytic Systems for Specific Transformations
Catalysis is a cornerstone of modern chemistry, and the development of novel catalytic systems for reactions involving this compound is a fertile ground for future research. The known acid-catalyzed α-chlorination of phenylacetonitriles serves as a starting point for exploring more advanced catalytic approaches. While effective, strong acids like HCl can be corrosive and difficult to handle. Future work will likely focus on solid acid catalysts, such as zeolites or functionalized resins, which offer advantages in terms of separation, reusability, and reduced corrosivity.
Beyond synthesis, the reactivity of the α-chloro and nitrile functionalities in this compound opens up possibilities for various catalytic transformations. For instance, developing catalysts for the selective nucleophilic substitution of the chlorine atom would enable the synthesis of a diverse range of derivatives with potential applications in materials science and pharmaceuticals.
Photocatalysis represents another exciting frontier. The use of light to drive chemical reactions at ambient temperature can offer a milder and more selective alternative to traditional thermal methods. Research into photocatalytic systems for both the synthesis and subsequent functionalization of this compound could lead to novel and more sustainable chemical transformations.
Furthermore, the field of biocatalysis, which utilizes enzymes to perform chemical reactions, holds immense potential. While currently underexplored for this specific compound, the development of enzymes capable of stereoselective halogenation or dehalogenation could provide highly efficient and environmentally friendly routes to chiral derivatives of this compound.
| Catalytic System | Potential Transformation of this compound | Advantages |
| Solid Acid Catalysts | α-chlorination of 4-chlorophenylacetonitrile | Reusability, reduced corrosion, ease of separation. |
| Transition Metal Catalysts | Cross-coupling reactions at the α-position. | Formation of C-C and C-heteroatom bonds. |
| Photocatalysts | Synthesis and functionalization under mild conditions. | High selectivity, use of light as a green energy source. |
| Biocatalysts (Enzymes) | Stereoselective halogenation or dehalogenation. | High selectivity, mild reaction conditions, environmentally friendly. |
The exploration of these novel catalytic systems will be crucial for expanding the synthetic utility of this compound and for developing more efficient and specific chemical processes.
Advanced Spectroscopic and Structural Elucidation
A complete and unambiguous characterization of this compound is essential for understanding its chemical behavior and for quality control in any potential application. While standard spectroscopic techniques provide basic structural information, future research will benefit from the application of more advanced methods to gain deeper insights into its structure and dynamics.
Predicted Spectroscopic Data for this compound:
| Technique | Predicted Features |
| ¹H NMR | A singlet for the α-proton (CH) shifted downfield compared to the precursor due to the electron-withdrawing effect of the adjacent chlorine. Aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. |
| ¹³C NMR | A signal for the α-carbon shifted downfield due to the attached chlorine. A signal for the nitrile carbon (CN) around 115-120 ppm. Four signals for the aromatic carbons. |
| IR Spectroscopy | A characteristic sharp absorption for the nitrile group (C≡N) around 2240-2260 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
For comparison, the available experimental data for the precursor, 4-chlorophenylacetonitrile, is presented below.
Experimental Data for 4-Chlorophenylacetonitrile:
| Technique | Observed Features |
| ¹H NMR | Aromatic protons: ~7.3 ppm (multiplet); Methylene protons (-CH₂CN): ~3.7 ppm (singlet). |
| IR Spectroscopy | Nitrile (C≡N) stretch: ~2250 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 151. Isotopic peak (M+2) at m/z 153. |
Future research should focus on obtaining high-resolution experimental data for this compound. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
For definitive structural elucidation, single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This level of detail is crucial for understanding its physical properties and reactivity.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. orgsyn.org For this compound, these computational tools offer exciting possibilities for accelerating the discovery and optimization of synthetic routes.
One of the key applications of ML is in the prediction of reaction outcomes. chemicalbook.com By training algorithms on large datasets of known chemical reactions, ML models can predict the likelihood of success for a given set of reactants, reagents, and conditions. google.comsigmaaldrich.com For the synthesis of this compound, an ML model could be developed to predict the optimal chlorinating agent, catalyst, and reaction conditions to maximize yield and minimize byproducts. This would significantly reduce the number of experiments required, saving time and resources.
AI can also be employed in the design of novel synthetic pathways. orgsyn.org Retrosynthesis programs, powered by AI, can propose multiple routes to a target molecule, including pathways that may not be obvious to a human chemist. By incorporating criteria for sustainability and cost-effectiveness, these tools could identify greener and more economical ways to produce this compound.
Furthermore, ML models can be used to predict the properties of new derivatives of this compound. By analyzing the structure-property relationships of known compounds, these models can estimate the physicochemical and biological properties of yet-to-be-synthesized molecules, guiding the design of new functional materials or pharmaceutical intermediates.
| AI/ML Application | Relevance to this compound |
| Reaction Outcome Prediction | Predicts the yield and selectivity of the α-chlorination of 4-chlorophenylacetonitrile under various conditions. |
| Retrosynthesis Design | Proposes novel and sustainable synthetic routes to the target compound. |
| Property Prediction | Estimates the properties of new derivatives for targeted applications. |
| Catalyst Design | Aids in the discovery of new catalysts for specific transformations. |
Synergistic Computational and Experimental Approaches for Mechanistic Insight
A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and designing more efficient synthetic routes. The combination of computational chemistry and experimental studies provides a powerful toolkit for elucidating the intricate details of reaction pathways.
For the synthesis of this compound via acid-catalyzed α-chlorination, computational methods such as Density Functional Theory (DFT) can be used to model the reaction at the molecular level. These calculations can map out the entire energy profile of the reaction, identifying key intermediates and transition states. This can help to explain the role of the acid catalyst and predict how changes in the substrate or reaction conditions will affect the reaction rate and selectivity.
These computational predictions can then be tested and validated through carefully designed experiments. For example, kinetic studies can be performed to measure the reaction rate under different catalyst concentrations, and the experimental data can be compared with the computational model. Isotope labeling experiments can also be used to trace the path of atoms throughout the reaction, providing further confirmation of the proposed mechanism.
This synergistic approach is also valuable for studying the reactivity of this compound. For instance, in understanding its reactions with nucleophiles, computational modeling can predict the most likely sites of attack and the activation energies for different pathways. These predictions can then be verified by product analysis from experimental reactions. Spectroscopic techniques, such as in-situ IR or NMR, can be used to monitor the reaction in real-time and detect the presence of transient intermediates predicted by computational models.
The interplay between theory and experiment creates a feedback loop where experimental results refine the computational models, and computational insights guide the design of new experiments. This integrated approach will be essential for gaining a comprehensive understanding of the chemistry of this compound and for rationally designing new applications.
Q & A
Q. What are the established synthetic routes for 2-chloro-2-(4-chlorophenyl)acetonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of 2-(4-chlorophenyl)acetonitrile using reagents like n-butyllithium and diisopropylamine, followed by chlorination with PCl₅. Key factors include:
- Temperature control : Lower temperatures (−78°C) minimize side reactions during alkylation .
- Solvent choice : THF is preferred for its ability to stabilize intermediates via coordination with lithium ions .
- Purification : Flash column chromatography on silica gel achieves >95% purity, though yields are moderate (~37% over two steps) due to competing elimination pathways .
Q. How can X-ray crystallography and computational methods resolve ambiguities in the structural characterization of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data, resolving bond angles and torsional strain in the chlorophenyl-acetonitrile moiety .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., dipole moments) and validates experimental data, such as NMR chemical shifts .
- Comparison : Discrepancies between crystallographic and computational bond lengths (>0.02 Å) may indicate solvent effects or crystal packing forces .
Advanced Research Questions
Q. How does the chlorophenyl substitution pattern influence biological activity compared to analogs like 2-amino-2-(4-chlorophenyl)acetonitrile?
A comparative study (Table 1) reveals:
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer GI₅₀ (µM) |
|---|---|---|
| This compound | 5.2 | 7.1 |
| 2-Amino-2-(4-chlorophenyl)acetonitrile | >50 | >50 |
| The chlorine atom enhances lipophilicity and target binding (e.g., enzyme active sites), while the cyano group stabilizes interactions via dipole-dipole forces . |
Q. What methodologies address contradictions in reported reaction yields for derivatives of this compound?
- Systematic screening : Varying catalysts (e.g., Cu vs. Pd) and solvents (DMF vs. THF) identifies optimal conditions. For example, THF improves yields in copper-catalyzed aminations by reducing steric hindrance .
- Kinetic studies : Monitoring reaction progress via HPLC-MS detects intermediate degradation, explaining yield discrepancies between labs .
- Reproducibility protocols : Strict control of moisture levels (<50 ppm) and reagent stoichiometry (±2%) minimizes variability .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Q. What computational strategies predict the environmental persistence or toxicity of this compound?
- QSAR models : Correlate logP values (experimental: 2.8) with bioaccumulation potential in aquatic organisms .
- Degradation pathways : Density functional theory (DFT) simulations identify hydrolysis-prone sites (e.g., the nitrile group hydrolyzes to amides in acidic conditions) .
Methodological Considerations
Q. How do structural modifications (e.g., introducing trifluoromethyl groups) alter reactivity in cross-coupling reactions?
Q. What analytical techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
